molecular formula C22H27N3O4 B11950029 Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate CAS No. 17337-71-2

Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate

Cat. No.: B11950029
CAS No.: 17337-71-2
M. Wt: 397.5 g/mol
InChI Key: GIKKFYSYHXJPJI-UHFFFAOYSA-N
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Description

Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique structure, which includes a benzyl group, a phenyl group, and multiple carbamate functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with a suitable amine under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many carbamates .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The use of catalysts such as indium triflate can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction produces amines .

Mechanism of Action

The mechanism of action of Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[1-[(1-carbamoyl-2-phenyl-ethyl)carbamoyl]butyl]carbamate is unique due to its specific combination of benzyl and phenyl groups, which confer distinct chemical and biological properties. Its multiple carbamate functionalities also make it versatile for various applications .

Properties

CAS No.

17337-71-2

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

benzyl N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C22H27N3O4/c1-2-9-18(25-22(28)29-15-17-12-7-4-8-13-17)21(27)24-19(20(23)26)14-16-10-5-3-6-11-16/h3-8,10-13,18-19H,2,9,14-15H2,1H3,(H2,23,26)(H,24,27)(H,25,28)

InChI Key

GIKKFYSYHXJPJI-UHFFFAOYSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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